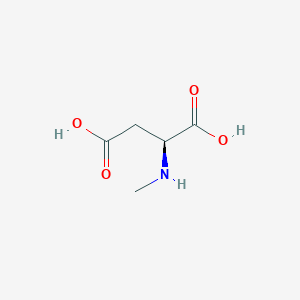

N-Methyl-L-aspartic acid

描述

N-Methyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. . These receptors are involved in synaptic plasticity, which is essential for learning and memory functions.

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-L-aspartic acid can be synthesized through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis . Another method includes the reductive methylation of aspartic acid using formaldehyde and formic acid . These reactions typically require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of biocatalysts to achieve high enantioselectivity and yield. For example, the use of N-demethylase enzymes from specific bacteria has been explored for the chiral resolution of N-methyl-DL-aspartic acid . This enzymatic approach offers a more environmentally friendly and efficient alternative to traditional chemical synthesis.

化学反应分析

Types of Reactions: N-Methyl-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reductive amination is a common method used to introduce the methyl group.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-methyl-oxaloacetate, while reduction can produce N-methyl-aspartate derivatives .

科学研究应用

N-Methyl-L-aspartic acid has a wide range of applications in scientific research:

作用机制

N-Methyl-L-aspartic acid exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. These receptors are ionotropic glutamate receptors that allow the passage of calcium, sodium, and potassium ions through the cell membrane upon activation . The binding of this compound to these receptors results in the opening of the ion channel, leading to an influx of calcium ions, which is crucial for synaptic plasticity and neurotransmission .

相似化合物的比较

Aspartic Acid: The parent compound, which lacks the methyl group.

N-Methyl-D-aspartic Acid: A stereoisomer with similar properties but different biological activity.

Aspartame: A dipeptide derivative of aspartic acid used as an artificial sweetener.

Uniqueness: N-Methyl-L-aspartic acid is unique due to its specific interaction with N-methyl-D-aspartate receptors, which distinguishes it from other aspartic acid derivatives. This specificity makes it a valuable tool in neuroscience research and potential therapeutic applications .

生物活性

N-Methyl-L-aspartic acid (NMA) is a synthetic analog of the naturally occurring amino acid aspartic acid. It is primarily recognized for its role as an agonist at the NMDA receptor, a subtype of glutamate receptors, which are crucial in various physiological processes, including neurotransmission and hormone release. This article delves into the biological activity of NMA, highlighting its mechanisms of action, effects on hormone secretion, and implications in various biological systems.

NMDA Receptor Activation

NMA functions as an agonist at NMDA receptors, which are ionotropic receptors that mediate excitatory neurotransmission in the central nervous system (CNS). The activation of these receptors is essential for synaptic plasticity, learning, and memory. NMA's interaction with NMDA receptors leads to an influx of calcium ions (Ca²⁺), triggering various intracellular signaling pathways.

Hormonal Regulation

Research indicates that NMA plays a significant role in regulating hormone secretion from the pituitary gland. Specifically, it has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn influences the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following table summarizes key findings related to NMA's effects on hormonal activity:

Reproductive Effects

In animal studies, NMA has demonstrated significant effects on reproductive hormones. For example, repetitive injections of NMA resulted in sustained GnRH discharges in prepubertal male monkeys, indicating its potential role in modulating reproductive functions through hormonal pathways .

Neurotransmission Studies

NMA's role in neurotransmission has been extensively studied, particularly concerning its effects on synaptic plasticity and neurodegenerative conditions. The presence of NMA has been linked to alterations in neurotransmitter levels and receptor sensitivity, suggesting its involvement in both physiological and pathological processes .

Hormonal Response to NMA Administration

A notable study examined the effects of NMA on LH release in ovariectomized rats. The results indicated that NMA administration led to differential effects on LH release and LHRH mRNA levels, highlighting its complex interaction with hormonal regulation .

Analytical Methods for Detection

Recent advancements in analytical techniques have facilitated the quantification of NMA and its metabolites in biological tissues. For instance, chiral liquid chromatography coupled with mass spectrometry has been employed to determine levels of d-aspartate, l-aspartate, and NMA in mouse brain tissues . This methodological approach enhances our understanding of NMA's distribution and biological relevance.

属性

IUPAC Name |

(2S)-2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032158 | |

| Record name | N-Methyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-18-0 | |

| Record name | N-Methyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M97TDT18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of N-Methyl-L-aspartic acid (NMLA) in biological systems?

A1: While its enantiomer, N-Methyl-D-aspartic acid (NMDA), is a well-known neurotransmitter, NMLA has been found in the red alga Halopytis incurvus []. Interestingly, a study analyzing rat brain tissue for the presence of both NMLA and NMDA found only NMDA present, with NMLA levels below the detection limit of the analytical method []. This suggests that while NMLA might exist naturally, its presence and potential roles in mammals are yet to be fully elucidated.

Q2: Can you describe a method for separating and detecting NMLA and NMDA in biological samples?

A2: A study successfully separated and quantified NMLA and NMDA in rat brain tissue using a technique called gas chromatography-mass spectrometry (GC-MS) []. The method involved converting both enantiomers into N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives. These derivatives exhibited distinct mass spectral properties, allowing for their separation on an achiral capillary column and detection by selected ion monitoring mode (SIM) []. This method demonstrated high sensitivity, with detection limits reaching 0.07 ng/g for NMLA and 0.03 ng/g for NMDA [].

Q3: How does the structure of NMDA influence its biological activity, particularly its interaction with the NMDA receptor?

A3: While this set of research papers doesn't delve deeply into the structure-activity relationship of NMDA, a study highlighted the stereoselective nature of NMDA's lethality in mice []. This implies that the specific three-dimensional arrangement of atoms within NMDA is crucial for its binding and activity at the NMDA receptor. The fact that this compound did not show the same lethal effects further emphasizes the importance of stereochemistry in its biological activity [].

Q4: Are there any known ways to produce N-Methyl-D-aspartic acid for research purposes?

A4: Yes, a patent describes a bio-resolution method for producing N-Methyl-D-aspartic acid []. This method utilizes a specific bacterial strain, Pseudomonas 1154, which expresses this compound-beta-decarboxylase. This enzyme selectively acts on the L-enantiomer of N-Methyl-DL-aspartate, leaving behind the desired N-Methyl-D-aspartic acid []. This approach offers a potentially cost-effective and environmentally friendly way to obtain large quantities of the pure D-enantiomer for research and potentially commercial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。